Trimethyl citrate
Overview
Description
Synthesis Analysis
The synthesis of trimethyl citrate has been explored through various methods, including the catalytic synthesis using solid acid chloride. This approach involves using inorganic salts instead of strong acids, investigating the effects of different solid acids, the amount of solid acid, temperature, and time on the yield of trimethyl citrate to find efficient synthesis methods (L. Rong, 2011).
Molecular Structure Analysis
The molecular structure of trimethyl citrate and its derivatives, like viridiofungin A trimethyl ester, has been determined through methods such as stereoselective synthesis and structural determination techniques, providing insights into the absolute configuration of these molecules (T. Esumi et al., 1998).
Chemical Reactions and Properties
Trimethyl citrate's reactivity and properties are highlighted in its use within various chemical reactions, such as the trimethyl lock mechanism. This mechanism involves o-hydroxydihydrocinnamic acid derivatives, where steric interactions between methyl groups encourage specific reaction pathways, demonstrating trimethyl citrate's utility in chemical biology and pharmacology (Michael N. Levine & R. Raines, 2012).
Physical Properties Analysis
Research into the phase behavior of compounds related to trimethyl citrate, like liquid-crystalline polyethers, sheds light on the influence of molecular weight and structural components on physical properties such as the nematic-isotropic transition and glass transition temperatures, providing valuable information on the material properties of related systems (V. Percec & M. Kawasumi, 1993).
Chemical Properties Analysis
The chemical properties of trimethyl citrate derivatives have been extensively studied, including the synthesis and characterization of gallium citrate complexes. These studies reveal the coordination chemistry and structural aspects of trimethyl citrate derivatives, offering insights into their potential applications in materials science and coordination chemistry (Gregory A. Banta et al., 1985).
Scientific Research Applications
Application in Anti-Wrinkle Finishing of Cotton Fabrics
- Summary of the Application : Trimethyl citrate has been applied to anti-crease finishing of cotton fabrics. The transesterification reaction between the ester group of trimethyl citrate and the hydroxyl group of cellulose was investigated and the possible crosslinking and anti-crease mechanism was proposed .
- Methods of Application or Experimental Procedures : Fourier transform infrared spectroscopy (ATR-FTIR) was used to study the changes of infrared spectra of trimethyl citrate in heterogeneous transesterification of cotton fabrics . The optimized procedure for treating fabrics was 0.1 mol / L of zinc acetate, 0.2 mol / L of trimethyl citrate, curing temperature of 130 °C, and curing time of 3 min .
- Results or Outcomes : The results showed that trimethyl citrate can occur heterogeneous transesterification reaction with cellulose . Consequently, the WRA of treated fabrics could be increased to 132°, 46.7% higher than that of untreated fabrics at 90°, and the strength retention rate (TSR) of treated fabrics could reach 85.7% . This indicates that transesterification has a potential for industrial applications .
Application in Monoamine Oxidase-B Inhibition
- Summary of the Application : Trimethyl citrate is one of the constituents of Dioscorea opposita, a plant used in traditional medicine . It has been studied for its inhibitory effects on monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of certain neurotransmitters in the brain .
- Methods of Application or Experimental Procedures : The IC50 value for monoamine oxidase-B of trimethyl citrate was studied . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This parameter is commonly used in pharmacology.
Application in Aqueous Two-Phase Systems (ATPSs) for Protein and Enzyme Extraction
- Summary of the Application : Trimethyl citrate is mentioned in the context of ATPSs, which are used in protein and enzyme extraction . ATPSs are systems that consist of two immiscible aqueous phases, which can be formed by different types of compounds, including salts .
- Results or Outcomes : The results section of the source highlights the potential of citrate green salts, such as trimethyl citrate, as an alternative to sulfate and phosphate salts in salt-based ATPSs . More research is needed on using ionic liquids as an additive in ATPS types for protein and enzyme extraction .
properties
IUPAC Name |
trimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLVZWGOPWKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061804 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl citrate | |
CAS RN |
1587-20-8 | |
Record name | Trimethyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1587-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8176332L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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